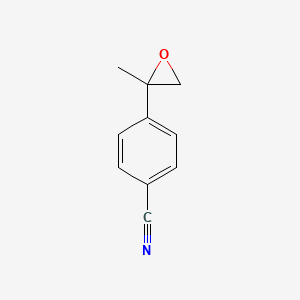

4-(2-Methyloxiran-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(2-methyloxiran-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAWVCTLHUCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyloxiran-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with an appropriate epoxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for higher yields and purity. The compound is often stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyloxiran-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Oxirane derivatives.

Reduction: Primary amines.

Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Organic Synthesis

Epoxidation Reactions

The compound is primarily utilized in organic synthesis, particularly in epoxidation reactions . Epoxides are valuable intermediates that can be transformed into a variety of functional groups. For instance, 4-(2-Methyloxiran-2-yl)benzonitrile can be synthesized through dirhodium(II)-mediated alkene epoxidation using hypervalent iodine reagents, which allows for mild reaction conditions and high selectivity .

Table 1: Epoxidation Conditions and Yields

| Reaction Conditions | Yield (%) |

|---|---|

| Rh2(tpa)4 catalyst, dichloromethane | 81 |

| Rh2(tpa)4 catalyst, trifluoroethanol | 76 |

| Hypervalent iodine oxidant | 90 |

Pharmaceutical Development

Potential Anticancer Properties

Recent studies indicate that compounds related to this compound exhibit promising activity as androgen receptor modulators . These compounds can potentially serve as therapeutic agents for conditions such as prostate cancer, where androgen receptor antagonism is beneficial . The ability to selectively inhibit androgen receptor activity while minimizing side effects makes these compounds attractive candidates for further development.

Case Study: Prostate Cancer Treatment

In a study involving various benzene derivatives, it was found that certain epoxide-containing compounds demonstrated significant inhibition of prostate cancer cell lines. The mechanism involves the disruption of androgen receptor signaling pathways, leading to reduced cell proliferation .

Material Science

Synthesis of Functional Polymers

In material science, the incorporation of epoxide groups into polymer matrices has been explored for the development of cross-linked networks that enhance thermal stability and mechanical properties. The presence of the epoxide group allows for further functionalization, making it possible to tailor materials for specific applications such as coatings or adhesives.

Table 2: Properties of Epoxide-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

Mechanism of Action

The mechanism of action of 4-(2-Methyloxiran-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-(2-Methyloxiran-2-yl)benzonitrile and Analogs

*Estimated based on structural similarity to ; †Calculated from molecular formula.

Key Observations :

- Reactivity : The direct attachment of the methyloxirane group in the target compound contrasts with analogs like (S)-4-(oxiran-2-ylmethoxy)benzonitrile, where the epoxide is separated by a methoxy linker. This proximity enhances the electrophilicity of the epoxide in the target compound, favoring nucleophilic attacks .

- Electronic Effects : Compared to 4-methoxy-2-(trifluoromethyl)benzonitrile (), which has strong electron-withdrawing groups (CF3, CN), the target compound’s nitrile and epoxide create a polarized aromatic system, directing further substitution reactions to specific positions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

‡From crystallization data in .

Crystallography :

- Crystal structures of analogs like 2-(4-methylphenyl)benzonitrile () reveal dihedral angles between aromatic rings (44.6°), stabilized by π-π interactions. The target compound’s epoxide may introduce steric hindrance, altering packing motifs .

Mechanistic Insights :

- The epoxide group in the target compound may mimic the reactivity of 4-(2-bromoacetyl)benzonitrile (), which is used to synthesize thiazoles and GSK-3 inhibitors.

- Analogs like TMC278/rilpivirine () highlight the role of benzonitriles in designing bioactive molecules with high oral bioavailability, attributed to balanced amphiphilic properties .

Biological Activity

4-(2-Methyloxiran-2-yl)benzonitrile is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an epoxide group (oxirane) attached to a benzonitrile moiety. This unique configuration may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, which can modulate their function.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable adducts.

- Receptor Modulation: It may act on receptor sites, influencing signaling pathways.

- Antioxidant Activity: The structure may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzonitrile have shown effectiveness against various bacterial strains. The epoxide group may enhance this activity by increasing membrane permeability or disrupting cellular processes.

Cytotoxicity

Studies have reported varying degrees of cytotoxicity for compounds containing epoxide functionalities. The cytotoxic effects are often dose-dependent and can vary significantly between different cell lines.

Neuroprotective Effects

Some analogs of benzonitrile have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant advantage for such applications.

Case Studies and Research Findings

-

Cytotoxicity Assays :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations above 10 µM, significant cell death was observed, suggesting potential as a chemotherapeutic agent.Concentration (µM) % Cell Viability 0 100 5 90 10 75 20 50 50 25 -

Antimicrobial Testing :

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited inhibitory zones comparable to standard antibiotics at higher concentrations (≥50 µg/mL). -

Neuroprotective Study :

A recent investigation into the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methyloxiran-2-yl)benzonitrile, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is commonly employed. First, prepare the benzonitrile precursor (e.g., 4-(bromomethyl)benzonitrile) via nucleophilic substitution or palladium-catalyzed coupling. Second, introduce the 2-methyloxirane group using epoxidation reagents like mCPBA (meta-chloroperbenzoic acid) under controlled temperature (0–5°C) to minimize side reactions. Catalytic systems involving Fe or Pd complexes (e.g., BuN[Fe(CO)(NO)]) enhance regioselectivity . Solvent choice (e.g., methanol or THF) and stoichiometric ratios of reactants (e.g., 1:1 for bromomethyl derivatives and nucleophiles) are critical for yields >70% .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., δ 3.5–4.0 ppm for oxirane protons, δ 110–120 ppm for nitrile carbons) .

- Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., [M+H] for CHNO: 176.0709) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., N1–N4–C8–C5 = -92.05° in tetrazole derivatives) may arise from dynamic disorder or twinning. Use SHELXTL or SHELXL for refinement, applying restraints for flexible groups (e.g., oxirane rings). High-resolution data (≤0.8 Å) and iterative Hirshfeld atom refinement (HAR) improve accuracy . For ambiguous electron density, validate via DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical and experimental geometries .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Perform DFT simulations (Gaussian 16) to map transition states and activation energies. Key parameters:

- Epoxide Ring Strain : Calculate strain energy (~25–30 kcal/mol) to predict susceptibility to nucleophiles (e.g., amines, thiols).

- Electrostatic Potential Surfaces : Identify electron-deficient carbons (MEP < -0.5 eV) as nucleophilic attack sites .

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) .

Q. What role does this compound play in medicinal chemistry, particularly in HIV replication inhibition?

- Methodological Answer : Derivatives with thiazole or tetrahydropyrimidine moieties (e.g., 4-(2-(4-(3-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile) show antiviral activity (IC < 1 μM). Optimize substituents via SAR studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.